

Application Note & Protocol: Quantification of Citrinin in Red Yeast Rice

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Compound of Interest

Compound Name: Citrinin-13C13

Cat. No.: B15566661

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Citrinin is a mycotoxin produced by several species of fungi, including *Penicillium*, *Aspergillus*, and *Monascus*.^[1] Its presence in red yeast rice, a popular dietary supplement used to lower cholesterol, is a significant health concern due to its nephrotoxic properties.^{[2][3]} Regulatory bodies, such as the European Commission, have established maximum permissible levels of citrinin in food supplements based on red yeast rice, necessitating accurate and reliable quantification methods.^[1] This document provides a detailed protocol for the quantification of citrinin in red yeast rice samples using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for citrinin quantification in red yeast rice, providing a basis for method selection and comparison.

Parameter	Method 1: UHPLC-MS/MS	Method 2: LC- MS/MS	Method 3: HPLC-FLD	Method 4: LC- MS/MS
Limit of Detection (LOD)	0.07 µg/kg[3]	-	0.187 ng/mL	1.0 µg/kg[4]
Limit of Quantification (LOQ)	0.24 µg/kg[3]	20 µg/kg[5]	0.6 ng/mL	3.0 µg/kg[4]
Recovery	82 - 104%[3]	-	-	80.9 - 106.5%[4]
Relative Standard Deviation (RSD)	< 14%[3]	-	0.15% (precision)	3.3 - 7.9% (precision)[4]
Linearity Range	-	20 - 100 µg/kg[5]	0.01074 - 0.537 µg/mL[6]	0.1 - 100 µg/L[4]
Reference	[3]	[5]	[6]	[4]

Experimental Protocols

Two primary methodologies are detailed below: a highly sensitive LC-MS/MS method for trace-level quantification and a more accessible HPLC-FLD method suitable for routine analysis.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is ideal for detecting very low levels of citrinin and is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UHPLC-MS/MS analysis.[3]

1. Sample Preparation (QuEChERS Extraction)[3]

- Weigh 1.5 g of homogenized red yeast rice powder into a 50 mL centrifuge tube.

- Add 10 mL of an extraction solvent mixture of toluene-ethyl acetate-formic acid (7:3:1 v/v/v).
[6]
- Vortex the mixture vigorously for 1 minute.
- Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer an aliquot of the upper organic layer into a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Conditions

- UHPLC System: A standard UHPLC system.
- Column: A C18 reversed-phase column (e.g., 1.7 μm particle size, 2.1 x 100 mm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL .
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Monitoring: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for citrinin.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is a robust and widely used technique for citrinin quantification.

1. Sample Preparation (Ultrasonic Extraction)[\[6\]](#)

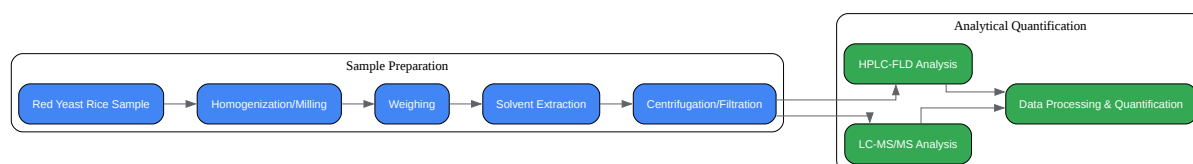
- Weigh 1.5 g of milled red yeast rice powder (passed through an 80-mesh sieve) into a 15 mL centrifuge tube.[\[6\]](#)
- Add 10 mL of an extraction solvent mixture of toluene-ethyl acetate-formic acid (7:3:1 v/v/v).[\[6\]](#)
- Perform ultrasonic extraction for 20 minutes. Repeat this step three times.[\[6\]](#)
- Centrifuge the extract.
- Collect the supernatant and evaporate to dryness.
- Dissolve the residue in 10 mL of methanol and filter through a 0.45 µm membrane filter before HPLC analysis.[\[6\]](#)

2. HPLC-FLD Conditions[\[6\]](#)

- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: A gradient of (A) acetonitrile and (B) acidified water (pH 2.5 with phosphoric acid).[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)
- Injection Volume: 20 µL.[\[6\]](#)
- Fluorescence Detector: Excitation wavelength of 331 nm and an emission wavelength of 500 nm.[\[6\]](#)

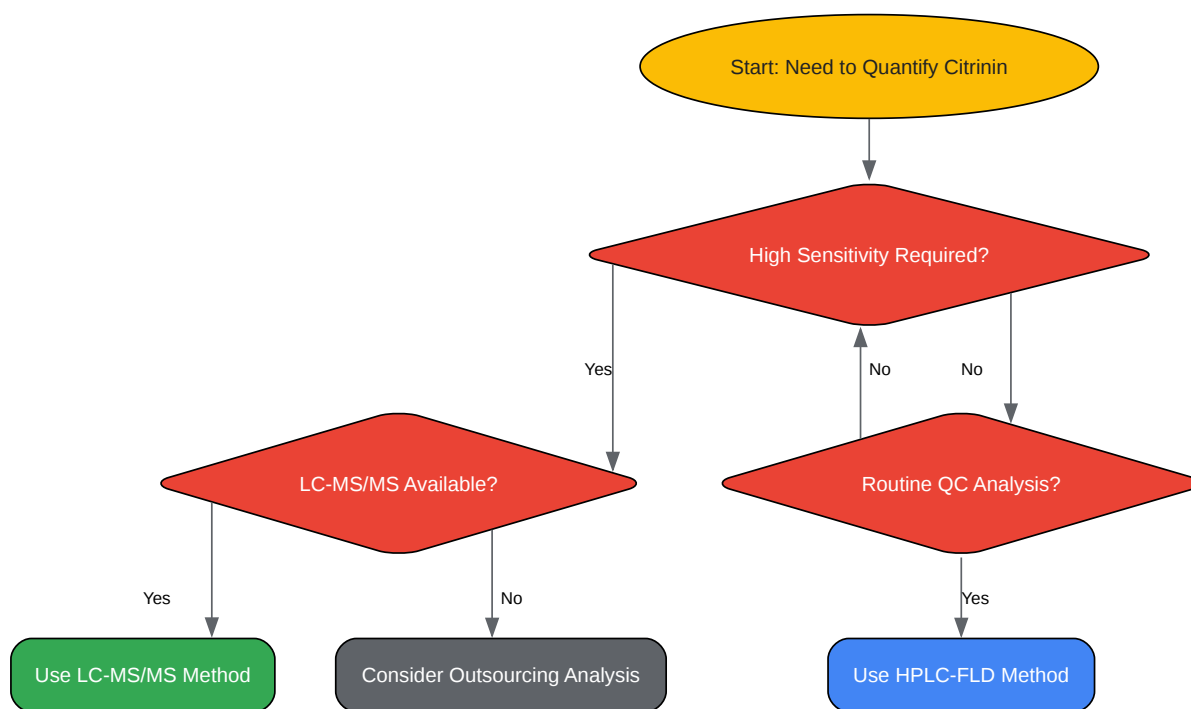
Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.



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Caption: Experimental workflow for citrinin quantification.



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Caption: Decision tree for analytical method selection.

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